molecular formula C18H18N6O4 B2991041 methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 898442-82-5

methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

Cat. No.: B2991041
CAS No.: 898442-82-5
M. Wt: 382.38
InChI Key: LVSZDHLHLYEUMY-UHFFFAOYSA-N
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Description

Methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a heterocyclic compound featuring a fused purine-triazine core. Its structure includes a phenyl group at position 3, methyl substituents at positions 7 and 9, and a methyl ester functional group at the acetoxy side chain. The ester group enhances lipophilicity, which may influence bioavailability and membrane permeability compared to carboxylic acid analogs.

Properties

IUPAC Name

methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-21-15-14(16(26)22(2)18(21)27)23-9-12(11-7-5-4-6-8-11)20-24(17(23)19-15)10-13(25)28-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSZDHLHLYEUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a complex organic compound belonging to the purine derivative family. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18N6O4C_{18}H_{18}N_6O_4 with a molecular weight of approximately 382.4 g/mol. The structure includes a purine-triazine fused ring system with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazine derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Caspase Activation : The compound promotes apoptosis via caspases 3, 8, and 9 activation. This was demonstrated in studies where cell lines such as MCF-7 and MDA-MB-231 were treated with the compound, resulting in significant increases in apoptotic markers .
  • Cytotoxicity : In vitro assays indicate that this compound exhibits cytotoxic effects stronger than conventional chemotherapeutics like cisplatin. The MTT assay results showed significant growth inhibition in tumor cell lines while sparing normal cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation : It potentially influences gene expression related to apoptosis and cell cycle regulation.
  • Receptor Binding : Interaction with specific receptors could modulate signaling pathways critical for cancer cell survival .

Antimicrobial Properties

In addition to its anticancer activity, the compound has shown promising antimicrobial properties. Research indicates that derivatives of triazine compounds often exhibit antibacterial and antiviral activities. For example:

  • Antibacterial Activity : Some derivatives have been tested against various bacterial strains with notable effectiveness. This suggests that this compound may possess similar properties worthy of further investigation .

Research Findings and Case Studies

StudyFindings
Study on Apoptosis InductionMethyl 2-(7,9-dimethyl...) significantly increased caspase activity in breast cancer cells (MCF-7 and MDA-MB-231) compared to control groups .
Cytotoxicity AssessmentDemonstrated stronger cytotoxic effects than cisplatin in tumor cell lines while showing lower toxicity in normal cells .
Antimicrobial TestingExhibited growth inhibition against Staphylococcus epidermidis at concentrations above 1000 μg/mL .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate and related compounds:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Purino[8,7-c][1,2,4]triazin-4H 3-phenyl, 7,9-dimethyl Methyl ester C₁₆H₁₄N₆O₄ 354.32
1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate 1,3,5-Triazine 4-(tert-butyl)phenoxy, 6-phenoxy, 3-(tert-butyl)benzoate tert-Butyl ester, phenoxy C₃₀H₃₂N₄O₄ 536.60
2-[3,9-Dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid Purino[8,7-c][1,2,4]triazin-4H 3,9-dimethyl, 7-(3-methylbutyl) Carboxylic acid C₁₇H₂₄N₆O₄ 384.42

Key Observations:

Core Heterocycle: The target compound and ’s derivative share a fused purino-triazine core, while ’s compound is based on a simpler 1,3,5-triazine scaffold. The fused core in the target compound may enhance π-π stacking interactions in biological targets compared to monocyclic triazines .

The methyl ester in the target compound vs. the carboxylic acid in ’s derivative impacts solubility. Esters are typically more lipophilic, favoring passive diffusion through cell membranes, while acids may form salts for improved aqueous solubility .

Synthetic Complexity: ’s compound employs a stepwise triazine functionalization using DIPEA at low temperatures (-35°C), suggesting sensitivity to reaction conditions. In contrast, fused purino-triazines like the target compound likely require multi-step cyclization reactions, though specific synthetic details are unavailable in the provided evidence .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The target compound’s methyl ester (LogP ~2.5 estimated) is more lipophilic than ’s carboxylic acid (LogP ~1.8), which may enhance blood-brain barrier penetration but reduce renal clearance .
  • In contrast, ’s carboxylic acid is metabolically stable but may require prodrug strategies for oral bioavailability .
  • Target Selectivity: The phenyl group in the target compound could confer selectivity toward kinases with aromatic binding pockets, whereas ’s phenoxy-triazine derivatives might target unrelated pathways, such as phosphatase inhibition .

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